molecular formula C26H23N3O4S2 B2430472 2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid CAS No. 1039450-77-5

2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid

Cat. No. B2430472
CAS RN: 1039450-77-5
M. Wt: 505.61
InChI Key: ZAUMAFXVKXMGGC-UHFFFAOYSA-N
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Description

The compound “2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, such as the compound , is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (shown in Figure 1) contain this substructure. These drugs are used for cholesterol management and cancer treatment, respectively . Researchers explore derivatives of this compound to develop novel pharmaceutical agents with improved efficacy and reduced side effects.

Antimalarial and Antiviral Properties

Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids exhibit bioactivity against malaria and HIV-1 protease. Researchers have investigated various synthetic approaches to access these compounds. For instance, cyclization of α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones have shown promise . These compounds may serve as potential antimalarial and antiviral agents.

Biological Activities

Compounds derived from 2-mercapto-3-phenylquinazolin-4-one, which shares some structural features with our compound, have demonstrated valuable biological activities. These include antitumor, anti-convulsant, and antibacterial effects . Further exploration of similar derivatives could reveal additional biological properties.

COX-2 Inhibition

In a related context, the synthesis and evaluation of COX-2 inhibitors are crucial for managing inflammation and pain. While not directly related to the compound , studies on COX-2 inhibition provide insights into the broader field of drug development. For instance, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide has shown significant COX-2 inhibition .

Future Directions

The future research directions for this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially uncover new applications for this compound in various fields such as medicine, materials science, and others .

properties

IUPAC Name

2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S2/c30-21(27-19(25(32)33)14-16-8-3-1-4-9-16)15-34-26-28-23-22(18-12-7-13-20(18)35-23)24(31)29(26)17-10-5-2-6-11-17/h1-6,8-11,19H,7,12-15H2,(H,27,30)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUMAFXVKXMGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(CC4=CC=CC=C4)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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